1-(Oxetan-3-yl)piperazine oxalate
Overview
Description
1-(Oxetan-3-yl)piperazine oxalate is a chemical compound with the molecular formula C9H16N2O5 It is a derivative of piperazine, featuring an oxetane ring attached to the piperazine structure
Preparation Methods
The synthesis of 1-(Oxetan-3-yl)piperazine oxalate typically involves the reaction of oxetane derivatives with piperazine under controlled conditions. One common method includes the use of oxetane-3-carboxylic acid, which is reacted with piperazine in the presence of a suitable catalyst to form the desired product. The reaction conditions often involve moderate temperatures and specific solvents to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce high-quality this compound .
Chemical Reactions Analysis
1-(Oxetan-3-yl)piperazine oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxetane-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Oxetan-3-yl)piperazine oxalate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antimicrobial agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-(Oxetan-3-yl)piperazine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(Oxetan-3-yl)piperazine oxalate can be compared with other similar compounds, such as:
1-(3-Oxetanyl)piperazine: This compound also features an oxetane ring attached to piperazine but lacks the oxalate group.
Oxetane derivatives: Various oxetane-containing compounds are used in medicinal chemistry for their unique properties, such as increased metabolic stability and improved pharmacokinetic profiles.
The uniqueness of this compound lies in its combination of the oxetane ring and piperazine structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
oxalic acid;1-(oxetan-3-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.C2H2O4/c1-3-9(4-2-8-1)7-5-10-6-7;3-1(4)2(5)6/h7-8H,1-6H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBSXNIILDWCQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2COC2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523571-19-8 | |
Record name | Piperazine, 1-(3-oxetanyl)-, ethanedioate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523571-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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